3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the piperazine and benzothiazole rings.
Benzothiazole: Contains the benzothiazole ring but lacks the thiadiazole and piperazine rings.
Piperazine derivatives: Contain the piperazine ring but lack the thiadiazole and benzothiazole rings.
Uniqueness
3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H15N5S2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C14H15N5S2/c1-10-15-14(21-16-10)19-8-6-18(7-9-19)13-11-4-2-3-5-12(11)20-17-13/h2-5H,6-9H2,1H3 |
InChI Key |
BBQBTEVZDCZYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.